7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Description
7-Tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene is a tricyclic heterocyclic compound characterized by a fused dithia-azatricyclic core and a tridecan-7-yl substituent. Its molecular formula is C₂₃H₃₅NS₂, with a molecular weight of 385.66 g/mol. The structure features:
- A central tricyclic framework (norbornene-like) with two sulfur atoms at positions 3 and 11.
- A nitrogen atom incorporated into the seven-membered azacyclic ring.
- A long aliphatic chain (tridecan-7-yl) at position 7, influencing lipophilicity and solubility .
This compound belongs to the dithieno-pyrrole class, which is studied for applications in organic electronics, pharmaceuticals, and as synthetic intermediates due to its π-conjugated system and sulfur-nitrogen heteroatoms .
Properties
Molecular Formula |
C21H31NS2 |
|---|---|
Molecular Weight |
361.6 g/mol |
IUPAC Name |
7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
InChI |
InChI=1S/C21H31NS2/c1-3-5-7-9-11-17(12-10-8-6-4-2)22-18-13-15-23-20(18)21-19(22)14-16-24-21/h13-17H,3-12H2,1-2H3 |
InChI Key |
WJUWUCXVQBXBSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)N1C2=C(C3=C1C=CS3)SC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves multiple steps, typically starting with the preparation of the tricyclic core. This core is then functionalized with the tridecyl and dithia-azatricyclo groups. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct formation of the desired product.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
7-Tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and molecular interactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene with analogs differing in substituents, heteroatoms, or alkyl chain length.
Key Structural and Functional Differences
Alkyl Chain Impact: The tridecan-7-yl chain in the target compound increases lipophilicity compared to shorter chains (e.g., octyl), making it more suitable for lipid membrane interactions or non-polar solvent applications . Branched chains (e.g., 2-hexyldecyl) introduce steric effects, reducing reaction rates in substitution reactions .
Halogenation Effects :
- Brominated derivatives (e.g., 4,10-dibromo analogs) exhibit higher molecular weights (~449–561 g/mol) and enhanced reactivity in Suzuki-Miyaura cross-coupling reactions .
- Bromine atoms also redshift UV-Vis absorption spectra due to increased electron-withdrawing effects .
Heteroatom Variations :
- Replacement of sulfur with sulfone groups (e.g., 7,7-dioxide derivatives) significantly increases polarity, altering solubility and biological activity .
Research Findings
- Synthetic Applications: The octyl-substituted analog (CAS 141029-75-6) is commercially available (TCI America) and used as a monomer for conductive polymers .
- Biological Activity : Sulfone-containing tricyclic compounds (e.g., 7,7-dioxide derivatives) show moderate antifungal activity against Candida albicans .
- Electronic Properties : Brominated derivatives exhibit lower HOMO-LUMO gaps, making them candidates for organic semiconductors .
Biological Activity
The compound 7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex heterocyclic structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its antibacterial properties and other relevant biological effects supported by various studies.
Biological Activity Overview
Research into the biological activity of 7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has primarily focused on its antibacterial properties . The following sections detail findings from various studies.
Study Findings
- Antibacterial Efficacy :
- A study evaluated the antibacterial activity against several strains, including Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). The results indicated that the compound exhibited significant inhibition zones against these bacteria, suggesting effective antibacterial properties .
- Mechanism of Action :
Data Table: Antibacterial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | Sensitivity Level |
|---|---|---|
| Escherichia coli | 15 | Moderate |
| Staphylococcus aureus | 20 | High |
| Klebsiella pneumoniae | 10 | Low |
Case Study 1: Synthesis and Characterization
In a detailed synthesis study, researchers synthesized derivatives of triazine and thiadiazole compounds similar to 7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene. The synthesized compounds were characterized using FTIR and NMR spectroscopy techniques to confirm their structures and assess their biological activities .
Case Study 2: Comparative Analysis
A comparative analysis was conducted between 7-tridecan-7-yl derivatives and other known antibacterial agents. The study revealed that while some derivatives showed lower activity than standard antibiotics, they still presented unique mechanisms that could be harnessed for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
